molecular formula C16H19N5OS B250919 N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]butanamide

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]butanamide

Cat. No.: B250919
M. Wt: 329.4 g/mol
InChI Key: ZLXAMGSTNAQZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]butanamide, also known as ETB or ETB-106, is a novel compound with potential applications in scientific research.

Mechanism of Action

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]butanamide works by binding to the active site of MAGL and inhibiting its enzymatic activity. This leads to an accumulation of endocannabinoids such as 2-arachidonoylglycerol (2-AG), which can activate cannabinoid receptors and produce a range of physiological effects.
Biochemical and Physiological Effects
Studies have shown that this compound can increase levels of 2-AG and other endocannabinoids in the brain and peripheral tissues. This can lead to a range of effects such as pain relief, anti-inflammatory effects, and appetite suppression. This compound has also been shown to have potential in the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]butanamide in lab experiments is its selectivity for MAGL, which allows for specific targeting of the endocannabinoid system. However, one limitation is that this compound has a relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several potential future directions for N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]butanamide research. One area of interest is the development of more potent and selective MAGL inhibitors based on the structure of this compound. Another potential direction is the investigation of the therapeutic potential of this compound in various disease models, such as chronic pain and inflammation. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]butanamide involves the reaction of 3-ethyl-6-(2-methyl-4-nitrophenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole with 5-bromovaleryl chloride in the presence of potassium carbonate. The resulting product is then reduced with sodium borohydride to yield this compound.

Scientific Research Applications

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]butanamide has shown potential in scientific research as a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL). MAGL plays a crucial role in the metabolism of the endocannabinoid system, which is involved in various physiological processes such as pain, inflammation, and appetite regulation. Inhibition of MAGL has been shown to increase levels of endocannabinoids, which can have therapeutic effects.

Properties

Molecular Formula

C16H19N5OS

Molecular Weight

329.4 g/mol

IUPAC Name

N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]butanamide

InChI

InChI=1S/C16H19N5OS/c1-4-6-14(22)17-12-9-11(8-7-10(12)3)15-20-21-13(5-2)18-19-16(21)23-15/h7-9H,4-6H2,1-3H3,(H,17,22)

InChI Key

ZLXAMGSTNAQZSR-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=C(C=CC(=C1)C2=NN3C(=NN=C3S2)CC)C

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)C2=NN3C(=NN=C3S2)CC)C

Origin of Product

United States

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